molecular formula C10H10O8 B1665414 Aceglatone CAS No. 642-83-1

Aceglatone

Numéro de catalogue B1665414
Numéro CAS: 642-83-1
Poids moléculaire: 258.18 g/mol
Clé InChI: ZOZKYEHVNDEUCO-DKXJUACHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aceglatone, also known as Glucaron, is an antineoplastic drug available in Japan . It is an inhibitor of the enzyme β-glucuronidase . The molecular formula of Aceglatone is C10H10O8 .


Molecular Structure Analysis

The molecular structure of Aceglatone is quite complex. It has a molecular weight of 258.182 g/mol . The IUPAC name for Aceglatone is (3R,3aR,6S,6aR)-2,5-Dioxohexahydrofuro[3,2-b]furan-3,6-diyl diacetate .


Physical And Chemical Properties Analysis

Aceglatone has a molecular weight of 258.182 g/mol . Its melting point ranges from 185 to 186 °C . The compound is composed of Carbon (46.52%), Hydrogen (3.90%), and Oxygen (49.58%) .

Applications De Recherche Scientifique

1. Cardiovascular Applications

Aceglatone, identified as an angiotensin-converting enzyme (ACE) inhibitor, has been researched for its potential in treating cardiovascular diseases. Studies indicate its effectiveness in managing heart failure, left ventricular dysfunction, and hypertension. Ongoing research is exploring its broader applications in preventing myocardial infarction and stroke, and its extended use in hypertension, renal disease, and diabetes (Yusuf & Lonn, 1998).

2. Renal Disease Management

Research has shown that ACE inhibitors like aceglatone can play a significant role in managing progressive renal disease. Clinical studies suggest that these inhibitors can reduce systemic blood pressure in hypertensive patients with diabetic and nondiabetic renal disease, potentially slowing the progression of renal disease (Keane et al., 1989).

3. Prevention of Atrial Fibrillation

Aceglatone may also be beneficial in preventing atrial fibrillation, particularly in patients with heart failure or left ventricular hypertrophy. Clinical trials have demonstrated that ACE inhibitors and angiotensin receptor blockers, a category that includes aceglatone, can significantly reduce the risk of atrial fibrillation (Healey et al., 2005).

4. Coronary Artery Disease and Systolic Dysfunction

In patients with coronary artery disease and preserved left ventricular systolic function, aceglatone has shown efficacy. Meta-analyses of randomized controlled trials indicate that it can decrease cardiovascular mortality, nonfatal myocardial infarction, all-cause mortality, and revascularization rates (Al-Mallah et al., 2006).

5. Cardiac and Vascular Protection

Further research highlights the emerging role of ACE inhibitors in cardiac and vascular protection. Aceglatone is part of this class, and studies suggest its potential in reducing mortality and hospitalizations for heart failure in patients with cardiac diseases. It may also have beneficial effects on left ventricular remodeling, retardation of renal function loss in diabetic nephropathy, and reduction in major ischemic events (Lonn et al., 1994).

Safety And Hazards

Aceglatone is intended for research and development use only . It is not advised for medicinal, household, or other uses . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken .

Propriétés

IUPAC Name

[(3R,3aS,6S,6aS)-6-acetyloxy-2,5-dioxo-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O8/c1-3(11)15-7-5-6(18-9(7)13)8(10(14)17-5)16-4(2)12/h5-8H,1-2H3/t5-,6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZKYEHVNDEUCO-DKXJUACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(C(C(=O)O2)OC(=O)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@@H]([C@@H](C(=O)O2)OC(=O)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aceglatone

CAS RN

642-83-1
Record name Aceglatone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aceglatone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACEGLATONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347Q3OOJ13
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aceglatone
Reactant of Route 2
Aceglatone
Reactant of Route 3
Reactant of Route 3
Aceglatone
Reactant of Route 4
Reactant of Route 4
Aceglatone
Reactant of Route 5
Aceglatone
Reactant of Route 6
Aceglatone

Citations

For This Compound
49
Citations
N Morita, Z Walaszek, T Kinjo… - Molecular …, 2008 - spandidos-publications.com
… D-Glucaro1,4-lactone has a synthetic precursor, 2,5-di-O-acetyl-Dglucaro-1,4:6,3-dilactone or aceglatone (ACE), known as a postoperative prophylactic agent, and a natural precursor, …
Number of citations: 14 www.spandidos-publications.com
Y Uchigata, K Tokunaga, G Nepom, M Bannai… - Diabetes, 1995 - Am Diabetes Assoc
… The anticancer drug aceglatone was administered orally for treatment of urinary bladder carcinoma. Japanese patient 50 was taking antihypertensive (AHT) drugs when IAS developed. …
Number of citations: 88 diabetesjournals.org
MC Kowalczyk, E Spears, M Narog… - Oncology …, 2011 - spandidos-publications.com
… DADGL (aceglatone) is more stable than 1,4-GL and is used in Japan as a post-operative cancer prophylactic agent. We previously (4) demonstrated that exposing the skin of seNCAr …
Number of citations: 12 www.spandidos-publications.com
DE Corpet, S Taché - Nutrition and cancer, 2002 - Taylor & Francis
Potential chemopreventive agents for colorectal cancer are assessed in rodents. We speculated that the magnitude of the effect is meaningful and ranked all published agents …
Number of citations: 277 www.tandfonline.com
H González-Díaz, D Viña, L Santana… - Bioorganic & medicinal …, 2006 - Elsevier
A Markov model based QSAR is introduced for the rational selection of anticancer compounds. The model discriminates 90.3% of 226 structurally heterogeneous anticancer/non-…
Number of citations: 39 www.sciencedirect.com
MT Llacer, J Gálvez, R Garcia-Domenech… - Internet Electron J …, 2006 - biochempress.com
Motivation. The main goal of the present work is selecting new cytostatic lead compounds through molecular topology. This is particularly interesting since the finding of new therapeutic …
Number of citations: 5 biochempress.com
JL Hartwell - 2000 - books.google.com
Six cumulative indexes for PHS Publication No. 149, Survey of Compounds Which Have Been Tested for Carcinogenic Activity, have been previously published. The 1970-1971 and the …
Number of citations: 456 books.google.com
M Patel, R Shah, S Ramteke‐Jadhav… - Clinical …, 2020 - Wiley Online Library
Background Awareness about Insulin Autoimmune Hypoglycaemia (IAH) and its management remains limited. Methodology We describe two cohorts: Cohort 1 (n = 7) included patients …
Number of citations: 10 onlinelibrary.wiley.com
KW Cheng, CH Tseng, IJ Chen, BC Huang… - Pharmacological …, 2022 - Elsevier
… Morita et al. showed that rats given a diet containing Aceglatone, a synthetic precursor of the βG inhibitor D-glucaro-1,4-lactone, reduced colonic tumor incidence by 70–80% in AOM-…
Number of citations: 11 www.sciencedirect.com
KC NICOLAOU, D RHOADES, Y WANG… - ic.gc.ca
In one aspect, the present disclosure provides epothilone analogs of the formula (I) wherein the variables are as defined herein. In another aspect, the present disclosure also provides …
Number of citations: 2 www.ic.gc.ca

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.